Cas no 1260916-07-1 (2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide)
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide structure](https://ja.kuujia.com/scimg/cas/1260916-07-1x500.png)
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide 化学的及び物理的性質
名前と識別子
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- 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide
- 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide
- STL076142
- 2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N,N-diethylacetamide
- 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N,N-diethylacetamide
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- インチ: 1S/C18H18ClN3O2S2/c1-3-21(4-2)15(23)11-26-18-20-14-9-10-25-16(14)17(24)22(18)13-7-5-12(19)6-8-13/h5-10H,3-4,11H2,1-2H3
- InChIKey: HDOQKYMNASYVIN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)N1C(C2=C(C=CS2)N=C1SCC(N(CC)CC)=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 563
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 107
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6609-2296-5mg |
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide |
1260916-07-1 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6609-2296-15mg |
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide |
1260916-07-1 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6609-2296-2μmol |
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide |
1260916-07-1 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6609-2296-3mg |
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide |
1260916-07-1 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6609-2296-5μmol |
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide |
1260916-07-1 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6609-2296-20μmol |
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide |
1260916-07-1 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6609-2296-20mg |
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide |
1260916-07-1 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6609-2296-25mg |
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide |
1260916-07-1 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6609-2296-1mg |
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide |
1260916-07-1 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6609-2296-10μmol |
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide |
1260916-07-1 | 10μmol |
$69.0 | 2023-09-07 |
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide 関連文献
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamideに関する追加情報
Professional Introduction to Compound with CAS No. 1260916-07-1 and Product Name: 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide
Compound with the CAS number 1260916-07-1 and the product name 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities. The structural framework of this molecule incorporates several key functional groups that contribute to its unique chemical properties and biological interactions.
The core structure of this compound is based on a thieno[3,2-d]pyrimidine scaffold, which is a fused heterocyclic system consisting of a thiophene ring connected to a pyrimidine ring. This particular arrangement has been extensively studied for its pharmacological relevance, particularly in the development of antimicrobial and anticancer agents. The presence of a 4-chlorophenyl substituent at the 3-position of the thienopyrimidine ring introduces electronic and steric effects that can modulate the compound's reactivity and binding affinity to biological targets.
The sulfanyl group at the 2-position of the thienopyrimidine ring further enhances the compound's potential biological activity by providing a site for interaction with biological macromolecules. This sulfanyl group can participate in hydrogen bonding or form disulfide bridges, which are crucial for stabilizing protein-protein interactions or enzyme-substrate complexes. The N,N-diethylacetamide moiety at the terminal position serves as a polar solubilizing group, improving the compound's solubility in aqueous media while maintaining its overall lipophilicity.
Recent research in medicinal chemistry has highlighted the importance of thieno[3,2-d]pyrimidine derivatives in drug discovery due to their ability to inhibit various enzymes and receptors involved in disease pathways. For instance, studies have demonstrated that compounds with this scaffold can exhibit inhibitory activity against kinases, which are key targets in cancer therapy. The 4-chlorophenyl substituent in this compound is particularly noteworthy, as chlorophenyl groups are frequently found in bioactive molecules due to their ability to enhance binding affinity through hydrophobic interactions and electronic modulation.
The sulfanyl group in this molecule also plays a critical role in its pharmacological profile. Sulfanyl-containing compounds have been shown to interact with thiol-rich residues in proteins, leading to either activation or inhibition of enzymatic activity. This property makes such compounds attractive candidates for therapeutic intervention in conditions where enzyme regulation is dysregulated, such as inflammation or metabolic disorders. The N,N-diethylacetamide moiety further contributes to the compound's overall pharmacokinetic properties by influencing its metabolic stability and distribution within biological systems.
In terms of synthetic chemistry, the preparation of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide involves multi-step organic transformations that require precise control over reaction conditions and reagent selection. The synthesis typically begins with the construction of the thienopyrimidine core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the 4-chlorophenyl and sulfanyl groups while maintaining regioselectivity to avoid unwanted side products.
The introduction of the N,N-diethylacetamide group is often achieved through acetylation reactions, where an amine derivative reacts with diethyl acetoacetate or acetic anhydride under controlled conditions. The choice of solvent and catalyst can significantly impact the yield and purity of the final product, emphasizing the importance of optimizing synthetic protocols for industrial-scale production.
Evaluation of the biological activity of this compound has revealed promising results in preclinical studies. Initial assays have shown that it exhibits inhibitory effects against certain kinases and other enzymes relevant to cancer progression. The presence of multiple interacting sites on the molecule allows it to bind effectively to target proteins, leading to potent inhibition of enzymatic activity. Additionally, structural modifications based on computational modeling have suggested ways to enhance binding affinity and selectivity for specific therapeutic targets.
The pharmacokinetic profile of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide has been assessed through in vitro and in vivo studies. These investigations have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The polar nature imparted by the N,N-diethylacetamide group facilitates good oral bioavailability, while the sulfanyl group influences metabolic pathways through interactions with cytochrome P450 enzymes. Understanding these properties is essential for optimizing dosing regimens and minimizing potential side effects.
Future directions in research focus on further refining the structure-activity relationships (SAR) of this compound class. By systematically modifying functional groups such as the sulfanyl moiety or introducing additional substituents into the thienopyrimidine core, researchers aim to develop analogs with improved efficacy and reduced toxicity. Computational methods like molecular docking and virtual screening are being employed to identify promising candidates for experimental validation.
The significance of this compound extends beyond its immediate therapeutic applications; it also serves as a valuable scaffold for developing new classes of bioactive molecules. The structural features present in this compound—such as the thieno[3,2-d]pyrimidine core and various substituents—can be leveraged to create derivatives with tailored biological activities targeting different disease indications.
In conclusion,2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide (CAS No. 1260916-07-1) represents a compelling example of how structural complexity can be harnessed to develop novel pharmaceutical agents. Its unique chemical composition combined with promising preclinical data positions it as a promising candidate for further development in drug discovery efforts aimed at addressing unmet medical needs.
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